1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans
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Overview
Description
1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structural features, including a methanesulfonyl group and a methoxy group attached to a pyrrolidine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: The methoxy group is introduced using methanol and an appropriate catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, trans can be compared with other similar compounds, such as:
1-Methanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and applications.
1-Methanesulfonyl-4-aminopyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H13NO5S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(2R,4S)-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
AFXVTCSUHUTPQJ-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H](N(C1)S(=O)(=O)C)C(=O)O |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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